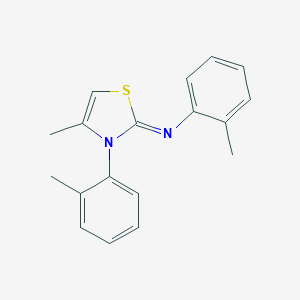

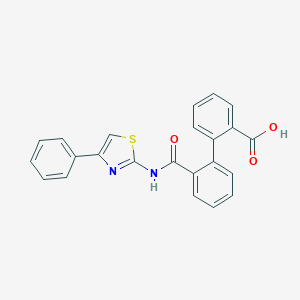

(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

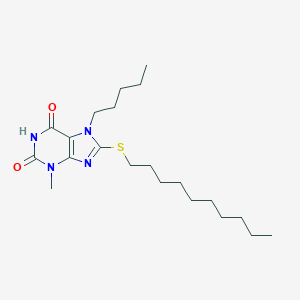

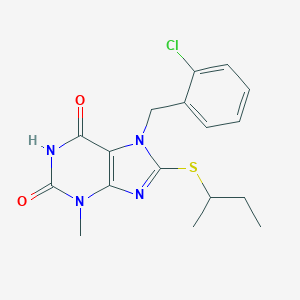

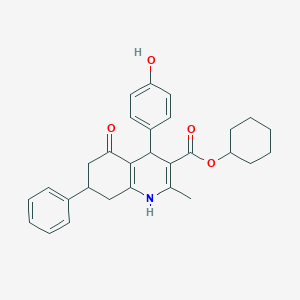

(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine, commonly known as MTTA, is a thiazolium salt that has been used as a catalyst in a variety of organic reactions. MTTA has shown promising results in scientific research, particularly in the fields of chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Enantiomerically Pure Thiazole Synthesis : Gebert and Heimgartner (2002) demonstrated the synthesis of enantiomerically pure 1,3-thiazole-5(4H)-thione, a compound structurally related to the chemical . This process involved stereoselective 1,3-dipolar cycloadditions, highlighting the chemical's relevance in synthesizing optically active compounds (Gebert & Heimgartner, 2002).

Microwave-Assisted Synthesis : A study by Saeed (2009) explored the microwave-promoted synthesis of N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing an efficient method for synthesizing related thiazole compounds (Saeed, 2009).

Chemical Transformations : Babii, Zyabrev, and Drach (2002) investigated the cyclocondensation of 1-tosyl-2,2-dichloroethenyl isothiocyanate with various nucleophiles, leading to the formation of 2-functionally substituted 4-tosyl-5-chloro-1,3-thiazoles, indicating the potential of related thiazoles in diverse chemical transformations (Babii, Zyabrev, & Drach, 2002).

Applications in Heterocyclic Chemistry

Heterocyclic Compound Synthesis : The work by Schöllkopf (1979) on α-metalated isocyanides in organic synthesis highlights their role in forming heterocycles like thiazoles, which could be linked to the chemical of interest (Schöllkopf, 1979).

Thiazole Derivatives Synthesis : Rajanarendar, Karunakar, and Ramu (2006) synthesized various thiazole derivatives, including those structurally similar to (4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine, showcasing the compound's significance in the preparation of complex heterocyclic structures (Rajanarendar, Karunakar, & Ramu, 2006).

Novel Compounds and Crystal Structures

- Novel Compound Synthesis and Analysis : Hossaini, Heydari, Maghsoodlou, and Graiff (2017) developed a one-pot, multicomponent synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives, contributing to the knowledge base of similar thiazole compounds (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017).

Propiedades

IUPAC Name |

4-methyl-N,3-bis(2-methylphenyl)-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-13-8-4-6-10-16(13)19-18-20(15(3)12-21-18)17-11-7-5-9-14(17)2/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACYINKYRRHTIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2N(C(=CS2)C)C3=CC=CC=C3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

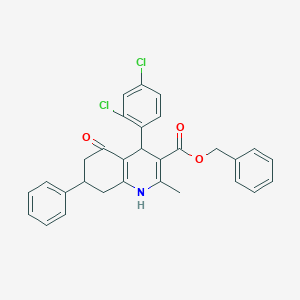

![Benzyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B404556.png)

![4-[3-(5-Methyl-furan-2-yl)-5-nitro-benzofuran-2-yl]-butan-2-one oxime](/img/structure/B404560.png)